
2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiadiazole derivatives .Scientific Research Applications
Synthesis and Characterization
Synthesis techniques for related compounds involve refluxing specific oxadiazole-thiol with morpholine derivatives under controlled conditions, characterized by NMR, IR, Mass spectral studies, and X-ray diffraction. These methods provide foundational knowledge for creating compounds with potential biological applications, such as antibacterial, antioxidant, anti-tuberculosis (TB), and anti-diabetic activities (Mamatha et al., 2019).
Antimicrobial and Anticancer Activity
Several studies focus on the antimicrobial and anticancer activities of oxadiazole derivatives. One such study reports the synthesis of oxadiazole derivatives incorporating a morpholine moiety, which showed significant antibacterial and anti-TB activities, with specific compounds demonstrating potent cytotoxicity against bacterial and fungal agents (S. Mamatha et al., 2019). Another research elaborates on the anticancer potential of benzimidazole derivatives linked with morpholine, which exhibited considerable selectivity against certain cancer cell lines, underscoring the promise of such compounds as anticancer agents (L. Yurttaş et al., 2013).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies are crucial for understanding the interaction mechanisms of these compounds with biological targets. For instance, the discovery of oxadiazoles as apoptosis inducers and potential anticancer agents through cell-based assays and molecular docking provides insights into their mechanism of action and the identification of molecular targets like TIP47, an IGF II receptor-binding protein (Han-Zhong Zhang et al., 2005).
Thermal and Stability Analysis
Research on the thermal properties and stability of oxadiazole compounds, such as their thermal degradation kinetics and melting points, offers valuable data for their storage, handling, and potential formulation as therapeutic agents (S. Arora et al., 2012).
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-3-1-2-10(8-11)13-16-17-14(21-13)22-9-12(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDHCVJTAXBRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
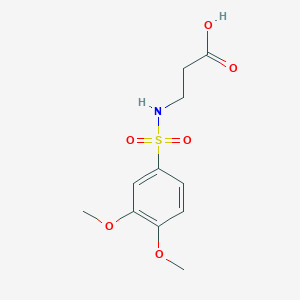
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)
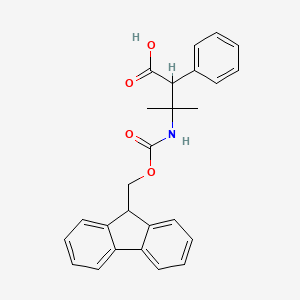


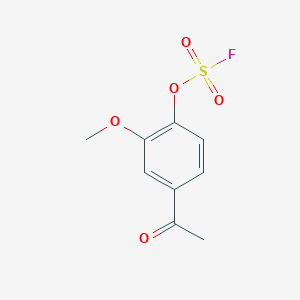
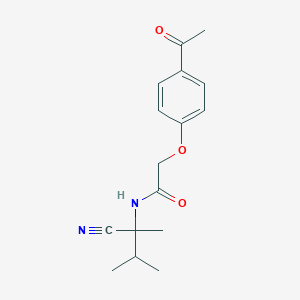
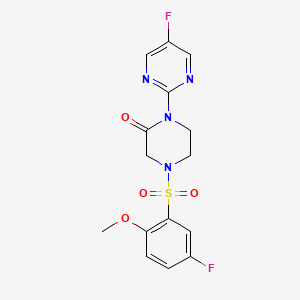
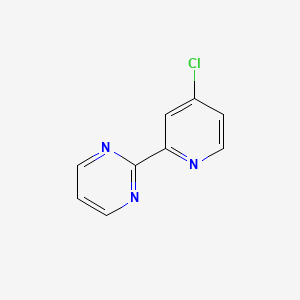
![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)

![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
